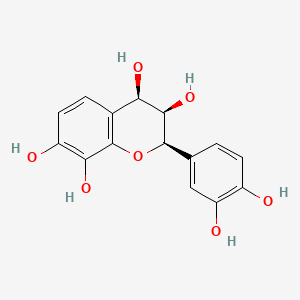
Melacacidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melacacidin is a natural product found in Acacia lasiocalyx, Acacia acuminata, and other organisms with data available.
Applications De Recherche Scientifique
Medicinal Applications
1.1 Anticancer Properties
Melacacidin has shown promise as an anticancer agent, primarily due to its cytotoxic effects against certain cancer cell lines. Studies have indicated that it can inhibit the growth of cancer cells, although specific mechanisms are still under investigation. For instance, research has demonstrated that this compound exhibits moderate cytotoxicity against various human cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer) cells, although significant activity was not consistently observed across all studies .
1.2 Mechanism of Action
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Division : this compound may interfere with the cell cycle, thereby inhibiting uncontrolled proliferation typical of cancer cells.
- Induction of Apoptosis : Some studies suggest that this compound can trigger programmed cell death in cancer cells, although further research is necessary to elucidate this pathway.
Allergenic Potential
This compound is recognized for its sensitizing capacity, contributing to allergic contact dermatitis associated with exposure to Acacia melanoxylon. Research has indicated that this compound is one of the primary allergens found in the heartwood of this species, with moderate sensitizing power demonstrated in guinea pig models . This aspect highlights the importance of understanding this compound's role in allergic reactions and its implications for individuals working with or exposed to Australian blackwood.
Environmental and Ecological Applications
3.1 Phytochemical Studies
Research into the phytochemicals of Acacia melanoxylon has revealed that this compound, along with other compounds, may play a role in the plant's defense mechanisms against pests and pathogens. The ecological significance of these compounds can be explored further to understand their potential use in sustainable agriculture and pest management .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Case Studies
5.1 Anticancer Activity
A notable study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated varying degrees of sensitivity among different cell types, suggesting that this compound could be developed into a therapeutic agent with specific targeting capabilities .
5.2 Allergen Sensitization
A detailed examination was conducted on the allergenic properties of this compound, revealing its significant role in contact dermatitis cases linked to Australian blackwood exposure. This study emphasized the need for awareness among woodworkers and individuals frequently interacting with this species .
Propriétés
Numéro CAS |
38081-16-2 |
|---|---|
Formule moléculaire |
C15H14O7 |
Poids moléculaire |
306.27 g/mol |
Nom IUPAC |
(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7,8-tetrol |
InChI |
InChI=1S/C15H14O7/c16-8-3-1-6(5-10(8)18)14-13(21)11(19)7-2-4-9(17)12(20)15(7)22-14/h1-5,11,13-14,16-21H/t11-,13-,14-/m1/s1 |
Clé InChI |
JEUXGAUBSWADEA-MRVWCRGKSA-N |
SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O)O |
SMILES isomérique |
C1=CC(=C(C=C1[C@@H]2[C@@H]([C@@H](C3=C(O2)C(=C(C=C3)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O)O |
Synonymes |
3,3',4,4',7,8-hexahydroxyflavan melacacidin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















